

# An In-depth Technical Guide to 4-Aminopyridazine: Chemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Aminopyridazine**

Cat. No.: **B156604**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of **4-aminopyridazine** (CAS No: 20744-39-2). A vital heterocyclic amine, this compound serves as a key building block and intermediate in the synthesis of a range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[\[1\]](#)[\[2\]](#)

## Core Chemical Properties

**4-Aminopyridazine**, also known by its IUPAC name pyridazin-4-amine, is a solid at room temperature, appearing as a pale yellow to brown powder or crystalline solid.[\[1\]](#)[\[2\]](#) Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	pyridazin-4-amine	[3]
Synonyms	4-Pyridazinamine, Pyridazin-4-ylamine	[1]
CAS Number	20744-39-2	
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub>	
Molecular Weight	95.10 g/mol	
Appearance	Pale yellow to brown solid	[1]
Melting Point	127-133 °C	
Boiling Point	326.2 °C at 760 mmHg	[2]
Density	1.216 g/cm <sup>3</sup> (Predicted)	[2]
LogP	0.640 (Predicted)	[2]
Flash Point	177.3 °C	[2]

## Chemical Structure and Tautomerism

The structure of **4-aminopyridazine** is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with an amino group at the C4 position. The presence of the amino group and the nitrogen atoms in the heterocyclic ring allows for the potential of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For **4-aminopyridazine**, this can involve the migration of a proton, leading to imino forms in equilibrium with the amino form.

While detailed crystallographic and experimental studies on the specific tautomeric equilibrium of **4-aminopyridazine** are not extensively reported in publicly available literature, the amino form is generally considered the predominant tautomer under standard conditions. The potential for different tautomeric forms is a critical consideration in its reactivity and interactions with biological targets.

## Spectroscopic Data

Spectroscopic analysis is fundamental to the confirmation of the structure and purity of **4-aminopyridazine**. While comprehensive, assigned spectral data is limited in public repositories, typical spectral characteristics are as follows:

- $^1\text{H}$  NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the amino group. One available dataset for a sample in DMSO-d6 shows signals at  $\delta$  7.98-8.00 (m, 1H), 7.81-7.85 (m, 1H), 6.00 (br s, 1H), and 2.51 (br s, 2H).
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display unique signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electronegativity of the ring nitrogen atoms and the electron-donating amino group.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations of the N-H bonds of the amino group, typically in the region of 3300-3500  $\text{cm}^{-1}$ , as well as C=N and C=C stretching vibrations characteristic of the aromatic pyridazine ring.

## Experimental Protocols

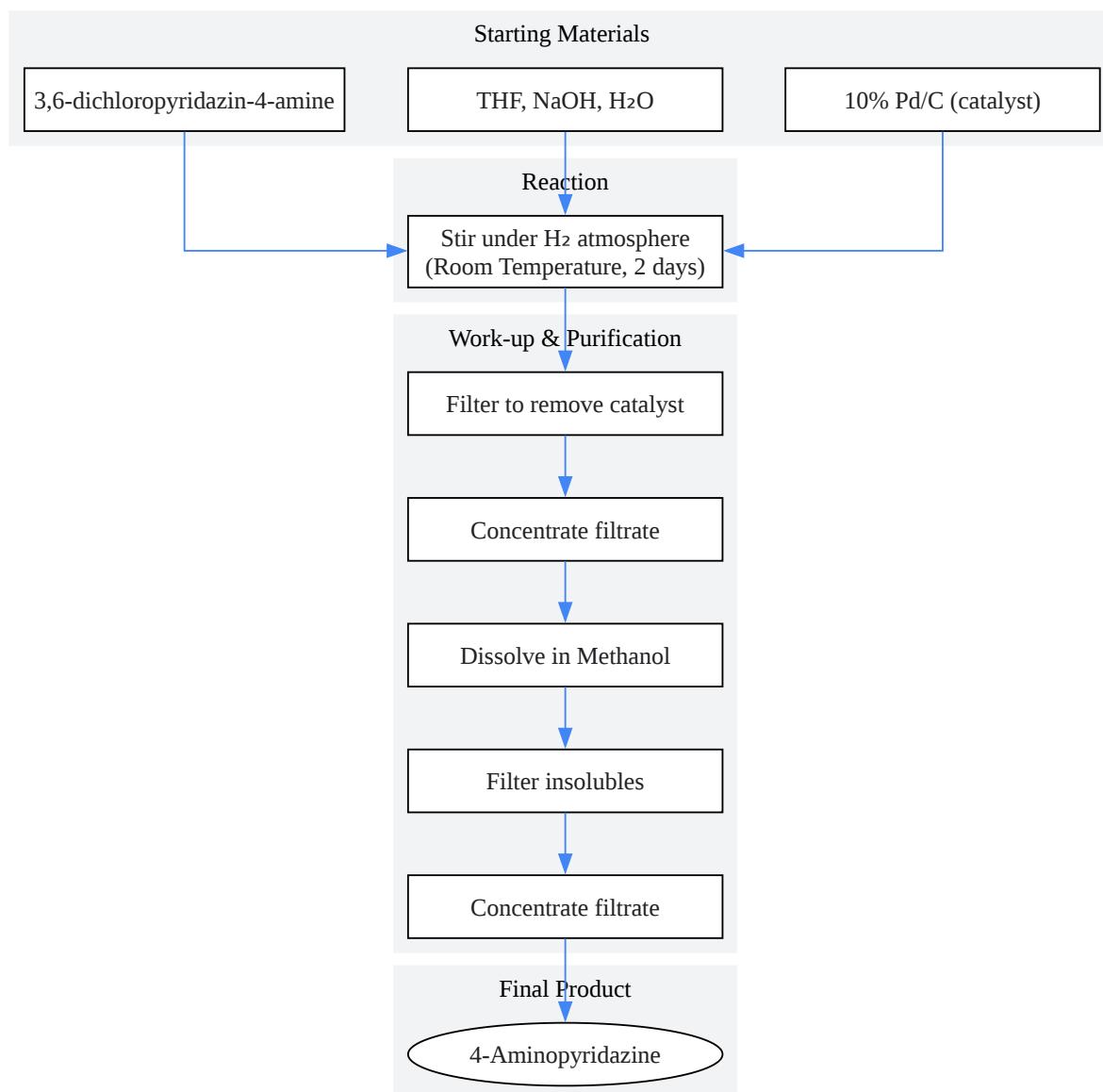
### Synthesis of **4-Aminopyridazine** from 3,6-dichloropyridazin-4-amine

A common laboratory-scale synthesis involves the dehalogenation of a chlorinated precursor. The following protocol provides a general procedure for this transformation.

#### Methodology:

- **Dissolution:** Dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
- **Addition of Base and Catalyst:** Add an aqueous solution of sodium hydroxide (NaOH) and a catalytic amount of 10% palladium on carbon (Pd/C).
- **Hydrogenation:** Stir the resulting mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress is typically monitored over 1-2 days.
- **Work-up:** Upon completion, filter the reaction mixture to remove the insoluble catalyst and other solids.

- Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Dissolve the concentrated residue in methanol, filter any remaining insoluble material, and concentrate the filtrate to yield **4-aminopyridazine** as a solid product.



[Click to download full resolution via product page](#)

General workflow for the synthesis of **4-aminopyridazine**.

## Analytical Methods

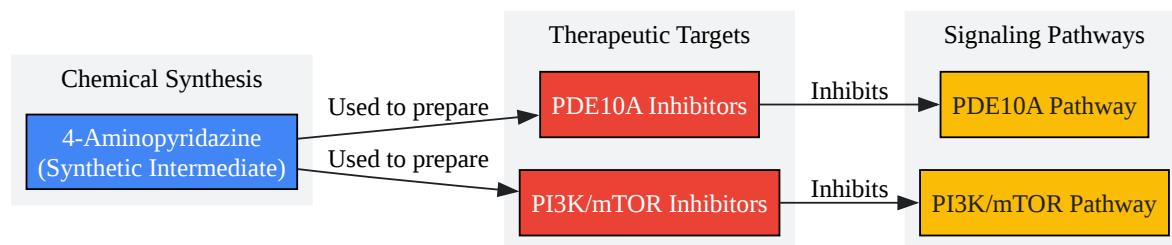
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of **4-aminopyridazine**.<sup>[1]</sup> A typical method would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, and detection using a UV detector.

## Role in Drug Development and Chemical Synthesis

**4-Aminopyridazine** is a valuable intermediate in medicinal chemistry and agrochemical research.<sup>[1]</sup> Its structure serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Notably, it is used in the preparation of inhibitors for key signaling pathway enzymes.

- **Phosphodiesterase 10A (PDE10A) Inhibitors:** PDE10A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain. Its inhibition is a therapeutic strategy for treating central nervous system disorders. **4-Aminopyridazine** is used as a starting material in the synthesis of potent and selective PDE10A inhibitors.
- **PI3K/mTOR Inhibitors:** The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer and other diseases. **4-Aminopyridazine** serves as a precursor for synthesizing molecules that can inhibit kinases within this pathway.

The diagram below illustrates the role of **4-aminopyridazine** as a foundational chemical entity in the development of inhibitors targeting these significant signaling pathways.



[Click to download full resolution via product page](#)

Role of **4-aminopyridazine** in inhibitor synthesis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Aminopyridazine | C4H5N3 | CID 298492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Aminopyridazine: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156604#4-aminopyridazine-chemical-properties-and-structure]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)